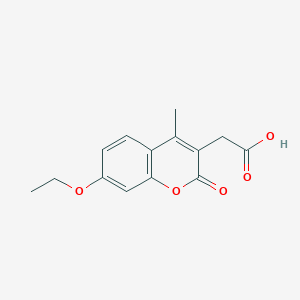

(7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

Description

(7-Ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a coumarin derivative characterized by a 2H-chromen-2-one core substituted with an ethoxy group at the 7-position, a methyl group at the 4-position, and an acetic acid moiety at the 3-position. Coumarins are renowned for their diverse biological activities, including anticoagulant, antioxidant, and anti-inflammatory effects . This compound serves as a structural template for synthesizing derivatives with tailored pharmacological properties.

Properties

IUPAC Name |

2-(7-ethoxy-4-methyl-2-oxochromen-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-3-18-9-4-5-10-8(2)11(7-13(15)16)14(17)19-12(10)6-9/h4-6H,3,7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBHAKXOUAOIDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylumbelliferone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity (7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid.

Chemical Reactions Analysis

Types of Reactions

(7-Ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions include various derivatives of (7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid, such as carboxylic acids, alcohols, and substituted chromen-2-one compounds.

Scientific Research Applications

Chemistry

In chemistry, (7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Chromen-2-one derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities. Researchers investigate the biological effects of (7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid to identify potential therapeutic applications.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its structural features make it a promising lead compound for the development of new pharmaceuticals targeting various diseases. Studies focus on its efficacy, safety, and mechanism of action in treating specific medical conditions.

Industry

In the industrial sector, (7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of (7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are conducted to elucidate the precise molecular mechanisms and identify the key targets involved in its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of coumarin derivatives are heavily influenced by substituents at the 4-, 7-, and 3-positions. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

- Solubility : Ethoxy and methoxy derivatives exhibit lower aqueous solubility (~0.1–0.5 mg/mL) than hydroxy analogs (~5–10 mg/mL) due to reduced hydrogen bonding .

- Melting Points : Bulky substituents (e.g., naphthylmethoxy) increase melting points (>200°C) compared to simpler alkoxy groups (~150–170°C) .

Biological Activity

(7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid, a derivative of coumarin, has garnered attention due to its diverse biological activities. Coumarins are known for their potential therapeutic effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of this specific compound, drawing from various studies and research findings.

The compound's empirical formula is , with a molecular weight of approximately 258.26 g/mol. Its structure features a coumarin backbone with an ethoxy group at the 7-position and an acetic acid moiety at the 3-position, which may contribute to its biological activities.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. In a study evaluating various coumarin derivatives, (7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid was found to demonstrate strong anti-lipid peroxidation activity. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Table 1: Antioxidant Activity of Coumarin Derivatives

| Compound | % Inhibition (± S.D.) | IC50 (µM) |

|---|---|---|

| (7-Ethoxy-4-methyl) | 67.88 ± 5.48 | 68.86 ± 4.11 |

| Other derivatives | Various | Various |

Antimicrobial Activity

Coumarins have also been studied for their antimicrobial properties against a range of pathogens. The compound exhibited moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In disc diffusion assays, it showed promising inhibition zones, indicating potential as an antimicrobial agent .

Table 2: Antimicrobial Activity Against Various Bacteria

| Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 26 | 7.23 |

| E. coli | 14 | 11.7 |

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production and is a target for skin-whitening agents. The compound displayed uncompetitive inhibition with an IC50 value of 68.86 µM in tyrosinase assays, suggesting its potential use in cosmetic formulations aimed at reducing hyperpigmentation .

Case Studies

- Study on Antioxidative Effects : A study evaluated the antioxidative effects of various coumarin derivatives including (7-ethoxy-4-methyl). The results indicated that this compound significantly reduced lipid peroxidation in cellular models, highlighting its protective role against oxidative damage .

- Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial properties of coumarin derivatives against resistant bacterial strains. The study found that (7-ethoxy-4-methyl) exhibited notable activity against MRSA, reinforcing its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.